molecular formula C42H50N2O10 B1239163 Methyl 4-(2-((2-hydroxy-2-phenethyl)amino)propyl)benzoate-2-butanedioate CAS No. 87857-42-9

Methyl 4-(2-((2-hydroxy-2-phenethyl)amino)propyl)benzoate-2-butanedioate

Cat. No.: B1239163
CAS No.: 87857-42-9
M. Wt: 742.9 g/mol
InChI Key: CXIQDZACPYLAAT-ZFNIQRJSSA-N
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Description

BRL 26830A, also known as (R4,R4)-(±)-methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]-benzoate, (E)-2-butenedioate (2:1) salt, is a beta-3 adrenergic receptor agonist. This compound has been studied for its potential antiobesity and antidiabetic properties. It has shown significant effects in increasing metabolic rate and promoting weight loss in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRL 26830A involves the reaction of 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]-benzoic acid with methyl iodide in the presence of a base to form the methyl ester. This is followed by the formation of the (E)-2-butenedioate salt .

Industrial Production Methods: Industrial production methods for BRL 26830A are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including esterification and salt formation, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: BRL 26830A primarily undergoes reactions typical of esters and amines. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

BRL 26830A exerts its effects by acting as an agonist at beta-3 adrenergic receptors. These receptors are primarily found in brown adipose tissue and are involved in the regulation of thermogenesis and lipolysis. By stimulating these receptors, BRL 26830A increases metabolic rate and promotes the breakdown of fats, leading to weight loss and improved glucose metabolism .

Comparison with Similar Compounds

  • BRL 33725A
  • BRL 35135A
  • BRL 37344

Comparison: BRL 26830A is unique in its high selectivity for beta-3 adrenergic receptors, which makes it particularly effective in promoting thermogenesis and lipolysis. Compared to other beta-3 adrenergic receptor agonists, BRL 26830A has shown a higher degree of selectivity and potency in animal studies .

Properties

CAS No.

87857-42-9

Molecular Formula

C42H50N2O10

Molecular Weight

742.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;methyl 4-[(2S)-2-[[(2S)-2-hydroxy-2-phenylethyl]amino]propyl]benzoate

InChI

InChI=1S/2C19H23NO3.C4H4O4/c2*1-14(20-13-18(21)16-6-4-3-5-7-16)12-15-8-10-17(11-9-15)19(22)23-2;5-3(6)1-2-4(7)8/h2*3-11,14,18,20-21H,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*14-,18+;/m00./s1

InChI Key

CXIQDZACPYLAAT-ZFNIQRJSSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(=O)OC)NC[C@H](C2=CC=CC=C2)O.C[C@@H](CC1=CC=C(C=C1)C(=O)OC)NC[C@H](C2=CC=CC=C2)O.C(=C/C(=O)O)\C(=O)O

SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)NCC(C2=CC=CC=C2)O.CC(=O)C=CC(=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)NCC(C2=CC=CC=C2)O.CC(CC1=CC=C(C=C1)C(=O)OC)NCC(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O

Synonyms

BRL 26830
BRL 26830A
BRL-26830A
methyl 4-(2-((2-hydroxy-2-phenethyl)amino)propyl)benzoate-2-butanedioate

Origin of Product

United States

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